Sarcodonin G

Description

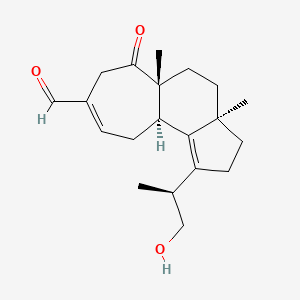

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C20H28O3/c1-13(11-21)15-6-7-19(2)8-9-20(3)16(18(15)19)5-4-14(12-22)10-17(20)23/h4,12-13,16,21H,5-11H2,1-3H3/t13-,16-,19-,20-/m1/s1 |

InChI Key |

QCQNVTLNEHGTQY-SFNSOECISA-N |

Isomeric SMILES |

C[C@H](CO)C1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O |

Canonical SMILES |

CC(CO)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C)C)C=O |

Synonyms |

(+)-sarcodonin G (-)-sarcodonin G sarcodonin G |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

In Vitro Studies

Research indicates that Sarcodonin G exhibits significant anti-proliferative effects on various cancer cell lines, notably HeLa cells. In a study, this compound demonstrated an IC50 value of 20 μM, effectively inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspase activation (caspase-3 and caspase-9) and modulation of the Bax/Bcl-2 ratio . The induction of apoptosis was confirmed through DNA fragmentation assays and electron microscopy, which revealed characteristic apoptotic features in treated cells.

Case Studies

- HeLa Cells : Treatment with this compound resulted in a dose-dependent increase in apoptotic markers. The compound's effects were mitigated by caspase inhibitors, indicating that its anti-cancer activity is closely linked to apoptotic pathways .

- Other Cancer Cell Lines : Beyond HeLa cells, this compound was tested on five additional cancer cell lines, where it consistently exhibited cytotoxic effects. This suggests a broader potential for this compound as an anticancer agent across different tumor types .

Neuroprotective Effects

Recent studies have uncovered the neurotrophic potential of this compound. It has been shown to promote nerve growth factor-induced neurite outgrowth in PC-12 cells, indicating its potential application in neurodegenerative diseases . Additionally, this compound demonstrated anti-neuroinflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated microglia, further supporting its role as a neuroprotective agent .

Summary of Biological Activities

| Activity | Mechanism | Cell Type/Model | IC50 Value |

|---|---|---|---|

| Anti-proliferative | Induces apoptosis via caspase activation | HeLa cells | 20 μM |

| Neurotrophic | Promotes neurite outgrowth | PC-12 cells | Not specified |

| Anti-inflammatory | Inhibits NO production in microglia | BV-2 microglia | IC50 < 40 μM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyathane Diterpenoids

Allocyathin B3

- Structural Features : Shares the cyathane tricyclic core but lacks the C(19) oxidation. Its synthesis employs Diels-Alder and [2+2] cycloadditions for B-ring construction, contrasting with Sarcodonin G’s SmI₂-mediated C-ring expansion .

- Synthesis : 34 steps with a 0.1% yield, highlighting lower efficiency compared to this compound’s 21-step route .

- Bioactivity: Limited data, but cyathanes generally exhibit anti-inflammatory and cytotoxic properties .

Scabronines (e.g., Scabronine G)

- Structural Features : Distinguished by a carboxyl group at C(17) instead of C(19) oxidation. This modification alters polarity and hydrogen-bonding capacity .

- Bioactivity : Scabronines show unique activities, such as nerve growth factor (NGF) potentiation, but direct comparisons with this compound are lacking .

Cyathin A₄

Terphenyl Derivatives

Sarcodonin δ

Revised Structures in the Sarcodonin Family

Recent synthetic studies revised the core structure of sarcodonins from a benzodioxazine (1a) to a benzodioxanone aminal (1b) with an oxime group, eliminating the originally proposed N,N-dioxide motif . This revision impacts comparisons:

- Phellodonin & Sarcodonin ε : Synthesized analogs confirmed the revised core via X-ray crystallography. These compounds exhibit stereoisomerism at the 2β aminal center, influencing bioactivity .

- Sarcoviolins/Hydnellins: Revised to share the benzodioxanone aminal core, suggesting conserved biosynthesis pathways across previously distinct families .

Bioactivity Comparison

| Compound | Anti-Tumor (HeLa IC₅₀) | Neurotrophic Activity (PC12 Cells) | Anti-Inflammatory |

|---|---|---|---|

| This compound | 7.19 μM | 20.0% differentiation at 25 μM | Not reported |

| Sarcodonin A | Not tested | 24.9% differentiation at 25 μM | Not reported |

| Scabronine G | Not tested | NGF potentiation | Not reported |

| Allocyathin B3 | No data | No data | Likely (cyathane class) |

- Mechanistic Insights : this compound induces apoptosis via chromatin condensation and mitochondrial swelling, while sarcodonin A/G enhance NGF-mediated neurite outgrowth .

Preparation Methods

Retrosynthetic Analysis and Strategic Design

Piers' synthesis deconstructs this compound into two key fragments: a bicyclic ketone intermediate and a γ-lactone moiety (Figure 1). The retrosynthetic plan prioritized early establishment of the 5-6-7 tricyclic system via a tandem annulation sequence, followed by functionalization of the peripheral substituents.

Stepwise Synthesis of the Tricyclic Core

The synthesis commenced with the preparation of a bicyclic enone (4 ) from commercially available (+)-carvone. A Michael addition-cyclization cascade using lithium hexamethyldisilazide (LiHMDS) afforded the bicyclic framework in 68% yield (Table 1, Step A). Subsequent aldol condensation with methyl vinyl ketone introduced the C-10 carbonyl group, setting the stage for a critical intramolecular Diels-Alder reaction to form the 5-6-7 tricyclic system (Step B, 72% yield).

Table 1. Key Steps in Piers' Synthesis of this compound

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| A | Bicyclic enone formation | LiHMDS, THF, -78°C to rt | 68 |

| B | Intramolecular Diels-Alder | Toluene, 110°C, 48 h | 72 |

| C | Lactone ring installation | LDA, THF, -78°C; then H2O | 65 |

| D | Final oxidation | PCC, CH2Cl2, rt | 85 |

Lactone Installation and Final Functionalization

The γ-lactone moiety was introduced via a lithium diisopropylamide (LDA)-mediated aldol addition between the tricyclic ketone and a preformed enolate, yielding the advanced intermediate 7 in 65% yield (Step C). Final oxidation of the C-14 hydroxyl group using pyridinium chlorochromate (PCC) completed the synthesis, affording (±)-Sarcodonin G in 85% yield (Step D).

Alternative Synthetic Approaches and Methodological Innovations

Carbenoid-Mediated Ring Expansion

A 2018 synthesis of cyrneine A by Wu et al. utilized a zinc carbenoid-mediated ring expansion to convert a bicyclic precursor into the tricyclic core. This strategy, which proceeds via a-alkyl shift, could theoretically be adapted for this compound synthesis to streamline the construction of its central ring system (Figure 2).

Stereochemical Control Through Chelation Effects

The use of magnesium(II) chelation in Friedel-Crafts cyclizations, as reported by Han et al. (2018), provides a paradigm for controlling stereochemistry at congested centers. Application of this technique to this compound synthesis could enhance diastereoselectivity during key cyclization steps.

Critical Analysis of Synthetic Challenges and Limitations

Stereochemical Complexity

The eight stereogenic centers of this compound, particularly the quaternary C-9 and C-14 positions, necessitate precise stereochemical control. Piers' route addressed this through substrate-controlled reactions, but asymmetric catalysis (e.g., organocatalytic aldol additions) remains underexplored.

Q & A

Q. What are the standard methodologies for isolating and structurally characterizing Sarcodonin G from fungal sources?

this compound is typically isolated from Sarcodon scabrosus fruiting bodies using solvent extraction (e.g., methanol or ethyl acetate), followed by chromatographic techniques like column chromatography and HPLC. Structural elucidation relies on high-resolution mass spectrometry (HR-ESI-MS) for molecular formula determination, combined with 1D/2D NMR (¹H, ¹³C, HMBC, COSY) to resolve its p-terphenyl core and acetyloxy substituents . Challenges include distinguishing closely related terphenyl derivatives (e.g., sarcodonin δ) due to overlapping spectral signals, necessitating comparative analysis with previously isolated analogs .

Q. How can researchers design initial bioactivity assays for this compound to prioritize further investigation?

Preliminary bioactivity studies often use in vitro models targeting antimicrobial, cytotoxic, or enzyme-inhibitory effects. For example:

- Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) with dose-response curves (IC₅₀ calculation).

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Controls should include positive standards (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Replicate experiments (n ≥ 3) and statistical validation (e.g., ANOVA) are critical to minimize false positives .

Q. What strategies are effective for conducting a literature review on this compound’s known biological activities?

Use systematic review principles (PRISMA guidelines) :

- Databases : PubMed, Web of Science, and specialized mycology databases (e.g., Mycobank).

- Search terms : “this compound” + “bioactivity,” “terphenyl derivatives,” or “Sarcodon scabrosus metabolites.”

- Inclusion criteria : Peer-reviewed studies with full spectral data or bioactivity validation. Exclude non-peer-reviewed sources (e.g., ) and prioritize studies reporting dose-dependent effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity (e.g., varying IC₅₀ values across studies) be resolved methodologically?

Contradictions often arise from differences in:

- Sample purity : Validate compound purity via HPLC (>95%) and report retention times.

- Assay conditions : Standardize cell line passage numbers, serum concentrations, and incubation times.

- Statistical power : Use larger sample sizes (n ≥ 6) and report confidence intervals. Meta-analysis of existing data, stratified by assay type, can identify confounding variables (e.g., solvent effects) .

Q. What experimental approaches are suitable for probing the biosynthetic pathway of this compound in Sarcodon scabrosus?

- Isotopic labeling : Feed ¹³C-labeled precursors (e.g., acetate or phenylalanine) to cultures, followed by NMR tracking.

- Genome mining : Use LC-MS/MS-guided transcriptomics to identify polyketide synthase (PKS) or nonribosomal peptide synthase (NRPS) genes.

- Gene knockout : CRISPR-Cas9 editing in fungal strains to disrupt candidate biosynthetic clusters .

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?

- Molecular docking : Screen against target proteins (e.g., topoisomerase II) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling : Correlate substituent electronegativity or steric parameters (Hammett constants) with bioactivity data.

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models. Validate predictions with site-directed mutagenesis or synthetic analogs .

Methodological Guidance Tables

| Research Stage | Key Techniques | Common Pitfalls | Validation Strategies |

|---|---|---|---|

| Isolation | Solvent extraction, HPLC purification | Co-elution of structurally similar compounds | Compare retention times with published data |

| Structural Elucidation | HR-ESI-MS, 2D NMR (HMBC, NOESY) | Signal overlap in crowded spectral regions | Use deuterated solvents and variable temperature NMR |

| Bioactivity Screening | Dose-response assays, positive controls | Solvent toxicity masking effects | Include solvent-only controls and cytotoxicity thresholds |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.